1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one

Descripción

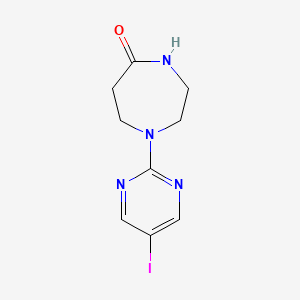

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one (CAS: 1876289-75-6, C₉H₁₁IN₄O) is a seven-membered 1,4-diazepan-5-one derivative featuring a 5-iodopyrimidinyl substituent at the 1-position.

Propiedades

IUPAC Name |

1-(5-iodopyrimidin-2-yl)-1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN4O/c10-7-5-12-9(13-6-7)14-3-1-8(15)11-2-4-14/h5-6H,1-4H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCYVGODPIRSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)C2=NC=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one typically involves the iodination of a pyrimidine derivative followed by the formation of the diazepane ring. One common method involves the reaction of 5-iodopyrimidine with a suitable diazepane precursor under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process .

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is investigated for its properties in the development of new materials with specific functionalities

Mecanismo De Acción

The mechanism of action of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Conformational Comparisons

2,7-Diphenyl-1,4-diazepan-5-one Derivatives (DIAZ1 and DIAZ2)

- Structure : DIAZ1 (t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one) and DIAZ2 (nitroso derivative) feature phenyl substituents at the 2- and 7-positions. The seven-membered diazepine ring adopts a chair conformation in DIAZ1 and a boat conformation in DIAZ2 .

- Comparison : Unlike the iodopyrimidinyl derivative, DIAZ1 and DIAZ2 lack heteroaromatic substituents. Their conformations are influenced by steric effects from phenyl groups, whereas the iodine atom in the target compound may enhance halogen bonding or polar interactions.

1-Benzyl-1,4-diazepan-5-one

- Structure: The benzyl group at the 1-position results in a chair conformation of the diazepanone ring. Intermolecular N–H···O hydrogen bonds form dimers, further stabilized by C–H···O interactions .

- The absence of a halogen atom limits halogen bonding, a feature unique to the target compound.

1-(Piperidin-4-yl)-1,4-diazepan-5-one

- Structure : Incorporation of a piperidinyl group introduces a basic nitrogen, which may influence protonation states and receptor binding .

- Comparison : The piperidinyl substituent contrasts with the electron-deficient iodopyrimidine ring, altering electronic properties and solubility.

Antiviral Activity (DIAZ1/DIAZ2)

- Mechanism : DIAZ1 and DIAZ2 inhibit NS5B RNA polymerase of Hepatitis C virus (HCV) via docking at the active site .

- Comparison : The iodopyrimidinyl group in the target compound may enhance binding to viral enzymes through halogen interactions, though this requires experimental validation.

Antipsychotic Activity

- Example: 3-Methyl-2,7-diphenyl-1,4-diazepan-5-one derivatives exhibit antipsychotic properties by targeting GPCRs like A2A adenosine and β2-adrenergic receptors .

- Comparison : The iodopyrimidine moiety could modulate receptor selectivity due to its size and electronegativity, differing from phenyl or alkyl substituents.

Enzyme Inhibition

- 1-Benzyl-1,4-diazepan-5-one : Acts as a nitric oxide synthase inhibitor, leveraging hydrogen-bonding interactions .

- Comparison : The iodine atom in the target compound may confer distinct inhibitory mechanisms, such as halogen bonding with enzyme active sites.

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Conformation | Notable Interactions |

|---|---|---|---|---|

| Target Compound | 342.12 g/mol | 5-Iodopyrimidin-2-yl | Unknown* | Potential halogen bonding |

| DIAZ1 | 334.41 g/mol | 2,7-Diphenyl | Chair | N–H···O hydrogen bonds |

| 1-Benzyl Derivative | 204.27 g/mol | Benzyl | Chair | N–H···O, C–H···O dimers |

| 1-(Piperidin-4-yl) Derivative | 183.25 g/mol | Piperidinyl | Unknown | Basic nitrogen center |

Stability and Reactivity

- Nitroso Derivatives (DIAZ2) : Prone to denitrosation under acidic conditions, as seen in reactions with hydrazoic acid .

Actividad Biológica

The compound 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one can be represented as follows:

This compound features a diazepanone ring fused with a pyrimidine moiety, which is critical for its biological activity.

Research indicates that 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one exhibits significant inhibitory activity against Spleen Tyrosine Kinase (Syk) . Syk is a non-receptor protein kinase involved in various immune responses and signaling pathways associated with hematopoietic cells. The inhibition of Syk can modulate inflammatory responses and has therapeutic implications for autoimmune diseases and allergies .

Therapeutic Applications

The compound's potential therapeutic applications include:

- Autoimmune Disorders : By inhibiting Syk, the compound may reduce symptoms in conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Allergic Reactions : It may also be beneficial in treating allergic diseases such as asthma and allergic rhinitis by modulating IgE-mediated signaling pathways .

- Cancer Treatment : Preliminary studies suggest that Syk inhibitors can enhance the efficacy of existing cancer therapies, particularly in chronic lymphocytic leukemia .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds similar to 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one effectively inhibit Syk activity in various cell lines. For example, a related compound was shown to significantly reduce the proliferation of B-cell lymphoma cells . In vivo studies are necessary to confirm these effects and evaluate the pharmacokinetics and toxicity profiles.

Data Table: Summary of Biological Activity

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Syk Kinase Inhibition | Modulation of immune signaling | Autoimmune disorders, allergies |

| Antitumor Activity | Synergistic effects with other drugs | Chronic lymphocytic leukemia |

| Anti-inflammatory Effects | Reduction of IgE-mediated responses | Asthma, allergic rhinitis |

Case Study 1: Chronic Lymphocytic Leukemia (CLL)

A study involving a Syk inhibitor similar to 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one showed promising results in patients with CLL. The inhibitor demonstrated synergistic effects when combined with fludarabine, leading to improved patient outcomes .

Case Study 2: Allergic Rhinitis

In a clinical trial assessing the efficacy of Syk inhibitors for treating allergic rhinitis, patients reported significant reductions in symptoms such as nasal congestion and sneezing after treatment with compounds structurally related to 1-(5-Iodopyrimidin-2-yl)-1,4-diazepan-5-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.